Sorbitan monooctadecanoate

Phase transition temperature Niosome stability Organogel gelation

Select Span 60 (Sorbitan monostearate) for formulations where thermal gel integrity and zero-order release kinetics are non-negotiable. With a Tc of 53 °C—11 °C above Span 40—Span 60 forms niosomal vesicles stable at physiological temperature without cholesterol. In soybean oil organogels, Span 60 induces gelation in 3–6 min and achieves zero-order drug flux, whereas Span 40 gives only Fickian diffusion. Span 60 also outperforms Span 80 in long-term natural-oil emulsion stability (>60 days at 30 °C). These phase-transition and rheological advantages are not reproducible by HLB-matched alternatives. Specify E491/USP/NF grade for food or pharma use.

Molecular Formula C24H46O6
Molecular Weight 430.6 g/mol
CAS No. 5093-91-4
Cat. No. B10781317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan monooctadecanoate
CAS5093-91-4
Molecular FormulaC24H46O6
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
InChIInChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1
InChIKeyHVUMOYIDDBPOLL-XWVZOOPGSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, isopropanol, mineral oil, and vegetable oil.
Insoluble in water and propylene glycol

Sorbitan Monostearate (Span 60) CAS 5093-91-4: Procurement-Relevant Baseline and Comparator Landscape for Scientific Selection


Sorbitan monostearate (Span 60, CAS 5093-91-4) is a non-ionic sorbitan fatty acid ester surfactant produced by esterification of sorbitan with stearic acid (saturated C18). It is classified as a low-HLB (4.7) lipophilic emulsifier, predominantly forming water-in-oil (W/O) emulsions [1]. The compound is a hard, waxy solid at room temperature with a congealing range of 50–52 °C, distinguishing it from liquid sorbitan esters such as Span 20 (sorbitan monolaurate, HLB 8.6) and Span 80 (sorbitan monooleate, HLB 4.3) [2]. As food additive E491, it is subject to pharmacopoeial and regulatory purity specifications including acid value ≤10, saponification value 147–157, and hydroxyl value 235–260, which define its procurement-grade identity [3].

Why Sorbitan Monoesters Cannot Be Interchanged: The Critical Role of Fatty Acid Chain Architecture in Span 60 Procurement Decisions


Despite sharing a common sorbitan head group, sorbitan monoesters diverge sharply in functional performance due to differences in fatty acid chain length, saturation, and the resultant phase transition temperature (Tc). Span 60 (saturated C18, Tc = 53 °C) is a crystalline solid at ambient temperature; Span 40 (saturated C16, Tc = 42 °C) is also solid but softer; Span 80 (unsaturated C18:1, Tc = −12 °C) and Span 20 (saturated C12, Tc = 16 °C) are liquids [1]. These physical state differences directly govern gelation capacity, emulsion film rheology, and thermal stability—parameters that cannot be compensated by simple HLB-matching [2]. Consequently, substituting Span 60 with a chemically analogous sorbitan ester in a formulation designed around its solid-state gelation or elastic interfacial film properties will predictably result in product failure, as demonstrated in head-to-head comparative studies below [3].

Sorbitan Monostearate (Span 60) CAS 5093-91-4: Quantitative Comparator-Based Evidence for Scientific Procurement Differentiation


Phase Transition Temperature Defines Solid-State Gelation: Span 60 (53 °C) vs. Span 40 (42 °C), Span 80 (−12 °C), and Span 20 (16 °C)

Span 60 exhibits a gel-to-liquid phase transition temperature (Tc) of 53 °C, which is 11 °C higher than Span 40 (Tc = 42 °C), 37 °C higher than Span 20 (Tc = 16 °C), and 65 °C higher than Span 80 (Tc = −12 °C) [1][2]. This elevated Tc renders Span 60 a robust solid at room and physiological temperatures, enabling spontaneous gelation in apolar solvents without requiring added cholesterol—a capability absent in the liquid Spans (20 and 80) [1]. Measurements from elastic liposome formulations confirm Span 60's Tg (glass transition) of 53 °C versus Span 80's Tg of −12 °C under identical experimental conditions (phosphatidylcholine:surfactant ratios 95:5 to 70:30, 25 °C), directly correlating with niosome size control (Span 60: 187 ± 11 nm at 70:30 ratio; Span 80: 170 ± 6 nm) and polydispersity [2].

Phase transition temperature Niosome stability Organogel gelation

Organogel Mechanical Superiority: Span 60 Yields 10× Higher Viscosity and Faster Gelation Than Span 40 at Lower Gelator Concentration

In a direct comparative study of soybean oil-based organogels (soy-gels) formulated as topical drug delivery matrices, Span 60-based gels demonstrated approximately 10-fold higher viscosity than Span 40-based formulations prepared under identical conditions [1]. Furthermore, Span 60 induced faster gelation of soybean oil—occurring within 3 to 6 minutes—at a lower gelator concentration of 16% w/v, compared to Span 40 which required higher concentrations or longer times to achieve gelation [1]. The Span 60 organogels also exhibited higher gel-sol transition temperatures (Tg), indicating superior thermal stability, and all Span 60-based formulations (except 22% w/v) achieved zero-order drug release kinetics, a critical advantage for controlled topical delivery [1].

Organogel rheology Gelation kinetics Topical drug delivery

Emulsion Stability with Natural Oils: Span 60 Outperforms Span 80 Across Olive, Rice Bran, and Sesame Oil Formulations

In a head-to-head study evaluating O/W emulsions containing 40% w/w natural oil (olive oil, rice bran oil, or sesame oil), 10% w/w emulsifier blend, and 50% w/w water, sorbitan monostearate (Span 60, HLB 4.7) was compared against sorbitan monooleate (Span 80, HLB 4.3) as the low-HLB component, each blended with polyoxyethylene (20) sorbitan monooleate (HLB 15.0) to achieve a required HLB of 7 [1]. After 60 days of storage at ambient temperature (~30 °C), formulations using Span 60 as the low-HLB emulsifier remained physically stable for all three natural oils, whereas those using Span 80 could not maintain stability [1]. This outcome occurred despite both Spans having near-identical HLB values (4.7 vs. 4.3), demonstrating that fatty acid saturation (stearic C18:0 vs. oleic C18:1) rather than HLB alone governs long-term emulsion integrity [1].

Emulsion stability Natural oil emulsification Hydrophile-lipophile balance

Interfacial Tension Reduction and Cream Elasticity: Span 60 and Span 40 Surpass Span 20 and Span 80 in Three-Component Cream Systems

A systematic comparative study of four sorbitan monoesters in simple three-component (surfactant–oil–water) cream formulations revealed that sorbitan monostearate (Span 60) and sorbitan monopalmitate (Span 40) possessed the smallest critical micelle concentration (CMC) and molecular area at CMC (Acmc) values, making them the most effective surfactants in lowering interfacial tension among the four tested [1]. Rheologically, creams prepared with Span 60 and Span 40 formed stable, elastic networks characterized by clear linear viscoelastic regions and small compliance values, whereas Span 20 (sorbitan monolaurate) and Span 80 (sorbitan monooleate) formed only viscous creams lacking elastic properties [1]. Additionally, Span 60 and Span 40 formed exclusively O/W creams under the studied conditions, while Span 20 and Span 80 produced both O/W and W/O creams depending on composition, indicating that the longer saturated chains confer more predictable phase behavior [1].

Interfacial tension Critical micelle concentration Cream rheology

Regulatory Purity Specifications: E491 Sorbitan Monostearate Defined Congealing Range and Hydroxyl Value Differentiate It from Broader Sorbitan Ester Grades

Sorbitan monostearate as food additive E491 is defined by a specific set of purity criteria under EU Regulation 231/2012 that enable procurement-grade differentiation from other sorbitan esters and from non-compliant technical grades [1]. The key identity specifications include: congealing range 50–52 °C (versus sorbitan tristearate E492 at 47–50 °C or sorbitan monooleate E494 which is liquid), acid value not more than 10 mg KOH/g, saponification value 147–157 mg KOH/g, hydroxyl value 235–260 mg KOH/g, water content not more than 2% (Karl Fischer), and sulphated ash not more than 0.5% [1]. These values are intentionally narrow to ensure batch-to-batch consistency in emulsification performance; the congealing range of 50–52 °C is a direct physical manifestation of the saturated C18 chain and serves as a rapid identity check distinguishing Span 60 from Span 40 (congealing ~45–47 °C) [1]. Heavy metal limits (arsenic ≤3 mg/kg, lead ≤5 mg/kg, mercury ≤1 mg/kg, cadmium ≤1 mg/kg) further define pharmaceutical- and food-grade acceptability [1].

Regulatory specification Pharmacopoeial purity Food additive E491

Sorbitan Monostearate (Span 60) CAS 5093-91-4: Evidence-Backed Application Scenarios for Research and Industrial Procurement


High-Thermal-Stability Niosomal and Proniosomal Drug Delivery Systems

Span 60's phase transition temperature of 53 °C—the highest among the common sorbitan monoesters—enables the formation of niosomal vesicles that remain in the gel state at both room and physiological temperatures without requiring cholesterol as a rigidity additive [1]. This property is directly exploited in proniosomal gel formulations where Span 60 acts simultaneously as surfactant and gelator, producing white creamy gels that are thermoreversible and stable below 25 °C [1]. The elevated Tc of 53 °C versus Span 40's 42 °C provides an 11 °C safety margin against premature gel-to-liquid transition during storage or topical application, making Span 60 the surfactant of choice for transdermal and topical vesicular drug delivery platforms where thermal integrity is paramount [2].

Controlled-Release Topical Organogels Requiring Zero-Order Kinetics

In soybean oil-based organogels developed for topical drug delivery, Span 60 at concentrations as low as 16% w/v induces rapid gelation (3–6 minutes) and yields a gel matrix approximately 10 times more viscous than Span 40-based equivalents [1]. Critically, most Span 60 organogel formulations achieve zero-order drug release kinetics, whereas Span 40 formulations predominantly exhibit Fickian or non-Fickian diffusion [1]. This zero-order release profile ensures constant drug flux over time—an essential requirement for transdermal patches and topical semisolids where predictable, sustained delivery is the therapeutic objective [1].

Natural Oil-Based Emulsion Stabilization in Cosmetic and Pharmaceutical Lotions

Span 60 has demonstrated unequivocal superiority over Span 80 as the low-HLB component in emulsifier pairs for stabilizing O/W emulsions containing natural oils (olive, rice bran, sesame) at 40% w/w oil loading [1]. Despite Span 80 having a nearly identical HLB (4.3 vs. 4.7), the saturated stearate chain of Span 60 produces stable emulsions that resist phase separation for at least 60 days at 30 °C across all three oil types, whereas Span 80 fails across all tested oils [1]. This evidence directly supports Span 60 procurement for natural oil lotion and cream formulations where long shelf-life and oil-type versatility are required [1].

Pharmaceutical Creams Requiring Elastic, Yield-Stress Rheology

In three-component (surfactant–oil–water) cream systems, Span 60 and Span 40 uniquely form elastic networks characterized by clear linear viscoelastic regions and small compliance values, in contrast to Span 20 and Span 80 which produce only viscous, non-elastic creams [1]. This elastic character translates to superior physical stability, resistance to creaming, and desirable sensory properties (stand-up behavior) in topical pharmaceutical creams [1]. Additionally, Span 60's consistently O/W-only phase behavior under the studied conditions simplifies formulation design compared to Span 20 and Span 80, which can unpredictably yield O/W or W/O creams depending on composition [1].

Technical Documentation Hub

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